![molecular formula C15H15NO2 B2919460 2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol CAS No. 1280575-72-5](/img/structure/B2919460.png)
2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol
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Overview
Description
“2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C15H15NO2 . It has an average mass of 241.285 Da and a monoisotopic mass of 241.110275 Da . This compound is also known as TIMBD .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 34 bonds. There are 19 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), 1 secondary amine (aromatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.29 g/mol . It’s a solid substance . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol”, focusing on unique applications:
Anticancer Research
This compound is a water-soluble analog of the anticancer drug camptothecin and has shown potential in inhibiting the growth of cancer cells, including those infected with HIV .
Antibacterial Activity
It has been synthesized and tested against various microorganisms such as Staphylococcus aureus, Bacillus subtilis, Kelebsiella pneumonia, and Pseudomonas aeruginosa, showing antibacterial activity .
Corrosion Inhibition
The compound has been studied for its efficiency as a corrosion inhibitor, with experimental results supporting its high inhibition efficiency .
Chemical Synthesis
It serves as a precursor in chemical synthesis, where its reduction can lead to the formation of amino methylphenols .
Molecular Modeling
The compound’s structure allows for its use in molecular modeling to predict interactions and properties within various research contexts .
Research Reagent
It is available for purchase as a reagent for scientific research, indicating its utility in various laboratory applications .
Biosynth MDPI Emerald Insight Springer Link ChemSpider MilliporeSigma
Mechanism of Action
Target of Action
The primary targets of 2-Methoxy-6-{(E)-[(2-Methylphenyl)imino]methyl}phenol are the Estrogen receptor alpha and Estrogen receptor beta . These receptors are nuclear hormone receptors that bind estrogens .
Mode of Action
The compound binds to estrogen receptors with an affinity similar to that of ESR1 . Upon binding, it activates the expression of reporter genes containing estrogen response elements (ERE) in an estrogen-dependent manner .
properties
IUPAC Name |
2-methoxy-6-[(2-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-6-3-4-8-13(11)16-10-12-7-5-9-14(18-2)15(12)17/h3-10,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMRQNNAHAFJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol |
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